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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of calin, a potent platelet

adhesion inhibitor, from the saliva of the medicinal leech, Hirudo medicinalis. Calin's ability to

interfere with collagen-mediated platelet aggregation makes it a protein of significant interest

for therapeutic and research applications. The following protocols are synthesized from

established protein purification methodologies and available literature on leech saliva proteins.

Introduction to Calin
Calin is a protein with a molecular weight of approximately 65 kDa that is found in the saliva of

the medicinal leech, Hirudo medicinalis.[1] Its primary biological function is to inhibit the

adhesion of platelets to collagen, a critical step in the initiation of thrombosis.[1] This inhibitory

action is achieved through its binding to collagen. This property is central to the purification

strategy outlined below. Due to its anticoagulant and anti-platelet aggregation properties, calin
is a promising candidate for the development of novel antithrombotic drugs.

Overview of the Purification Workflow
The purification of calin from leech saliva is a multi-step process designed to isolate the protein

from a complex mixture of other bioactive molecules. The workflow begins with the collection of

saliva from the leeches, followed by a series of chromatographic steps to separate calin based

on its size, charge, and specific affinity for collagen.
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Caption: Workflow for the purification of calin from leech saliva.
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Experimental Protocols
Leech Maintenance and Saliva Collection
This protocol describes a non-invasive method for collecting saliva from Hirudo medicinalis.

Materials:

Medicinal leeches (Hirudo medicinalis)

Phagostimulatory solution: 0.15 M NaCl, 0.001 M L-Arginine

Parafilm membrane

Water bath maintained at 37°C

Collection tubes (e.g., 50 mL conical tubes)

Centrifuge and 0.22 µm syringe filters

Protocol:

Leech Preparation: Starve the leeches for 4-6 weeks to ensure a high concentration of

salivary proteins.

Saliva Stimulation: Stretch a Parafilm membrane over a funnel or beaker containing the pre-

warmed (37°C) phagostimulatory solution.

Saliva Collection: Place the anterior sucker of the leech onto the Parafilm membrane. The

leech will perceive the warmth and the chemical cues from the solution and begin to "bite"

and secrete saliva into the collection vessel. This process can be continued for 15-30

minutes per leech.

Crude Saliva Processing: Collect the secreted saliva and immediately place it on ice.

Clarification: Centrifuge the collected saliva at 10,000 x g for 15 minutes at 4°C to pellet any

cellular debris.
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Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to

remove any remaining particulate matter. The clarified saliva is now ready for

chromatographic purification.

Chromatographic Purification of Calin
This multi-step chromatography protocol is designed to achieve high purity of calin.

Step 1: Size-Exclusion Chromatography (SEC)

This initial step separates proteins based on their molecular size.

Column: Sephacryl S-200 HR or equivalent (suitable for separating proteins in the range of

5-250 kDa).

Equilibration Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.

Procedure:

Equilibrate the SEC column with at least two column volumes of Equilibration Buffer.

Load the clarified saliva sample onto the column. The sample volume should not exceed

5% of the total column volume.

Elute the proteins with the Equilibration Buffer at a flow rate recommended by the column

manufacturer.

Collect fractions and monitor the protein elution profile by measuring absorbance at 280

nm.

Analyze the fractions containing proteins in the ~65 kDa range by SDS-PAGE to identify

those likely containing calin.

Step 2: Anion Exchange Chromatography (AEX)

This step separates proteins based on their net negative charge.

Column: Mono Q or other strong anion exchange column.
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Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

Procedure:

Pool the calin-containing fractions from SEC and buffer exchange into Binding Buffer.

Equilibrate the AEX column with Binding Buffer.

Load the sample onto the column.

Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.

Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 column

volumes.

Collect fractions and analyze by SDS-PAGE to identify fractions containing a protein of

~65 kDa.

Step 3: Collagen-Affinity Chromatography (AC)

This is a highly specific step that utilizes calin's affinity for collagen.

Column: Collagen-Sepharose or other collagen-immobilized resin.

Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.

Elution Buffer: 20 mM Tris-HCl, 2 M MgCl₂, pH 7.4 or a low pH buffer such as 0.1 M glycine,

pH 2.5.

Procedure:

Pool the calin-containing fractions from AEX and buffer exchange into Binding Buffer.

Equilibrate the collagen-affinity column with Binding Buffer.

Load the sample onto the column.
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Wash the column extensively with Binding Buffer to remove non-specifically bound

proteins.

Elute the bound calin with the Elution Buffer. If using a low pH elution buffer, collect

fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).

Analyze the eluted fractions by SDS-PAGE to confirm the purity of the ~65 kDa calin
protein.

Final Polishing and Quality Control
Buffer Exchange and Concentration: The purified calin fraction should be buffer exchanged

into a suitable storage buffer (e.g., PBS, pH 7.4) and concentrated using an appropriate

centrifugal filter device.

Purity Assessment: Final purity should be assessed by SDS-PAGE under reducing and non-

reducing conditions. A single band at ~65 kDa should be observed.

Identity Confirmation: The identity of the purified protein can be confirmed by Western blot

using an anti-calin antibody (if available) or by mass spectrometry.

Activity Assay: The biological activity of the purified calin can be confirmed using a collagen-

induced platelet aggregation assay.

Quantitative Data Summary
The following table provides an illustrative summary of the expected results from a typical calin
purification. Please note that these values are hypothetical and will vary depending on the

starting material and the specifics of the experimental setup.
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Purification
Step

Total
Protein
(mg)

Calin
Activity
(Units)

Specific
Activity
(Units/mg)

Yield (%)
Purification
Fold

Crude Saliva

Extract
100 10,000 100 100 1

Size-

Exclusion

Chromatogra

phy

20 8,000 400 80 4

Anion

Exchange

Chromatogra

phy

5 6,000 1,200 60 12

Collagen-

Affinity

Chromatogra

phy

1 5,000 5,000 50 50

Note: One unit of calin activity could be defined as the amount of protein required to inhibit

collagen-induced platelet aggregation by 50% under defined assay conditions.

Signaling Pathway
The following diagram illustrates the inhibitory effect of calin on collagen-mediated platelet

activation.
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Caption: Calin inhibits platelet activation by binding to collagen.
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Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for the Purification of
Calin from Leech Saliva]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180040#calin-protein-purification-from-leech-saliva-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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